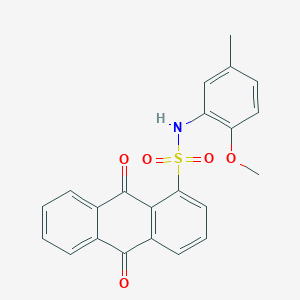![molecular formula C16H16N4O4S2 B280753 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that has been synthesized through a multi-step process and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide involves the inhibition of various enzymes that are involved in the pathogenesis of different diseases. For instance, this compound inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance, and has been shown to have a potential therapeutic effect in the treatment of glaucoma and edema.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide are diverse and depend on the specific enzyme that is being inhibited. For instance, the inhibition of tyrosinase by this compound leads to a decrease in the production of melanin, which is responsible for skin pigmentation. On the other hand, the inhibition of urease by this compound leads to a decrease in the production of ammonia, which is involved in the pathogenesis of various diseases such as liver cirrhosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide in lab experiments are its potent inhibitory activity against various enzymes and its potential therapeutic effect in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost of synthesis, its low solubility in aqueous solutions, and its potential toxicity.
Orientations Futures
The future directions for the research on 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide are diverse and include the following:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The identification of new enzymes that can be inhibited by this compound and the investigation of their potential therapeutic effects.
3. The development of new drug delivery systems that can enhance the solubility and bioavailability of this compound.
4. The investigation of the potential toxicity of this compound and the development of strategies to mitigate its adverse effects.
5. The investigation of the potential synergistic effects of this compound with other drugs and the development of combination therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide involves the reaction of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenylamine with ethyl 4-aminobenzenesulfonate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then treated with ethyl iodide to form the final product.
Applications De Recherche Scientifique
The compound 4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, tyrosinase, and urease. Moreover, this compound has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Formule moléculaire |
C16H16N4O4S2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O4S2/c1-2-24-12-4-6-13(7-5-12)26(22,23)20-11-3-8-14(21)15(9-11)25-16-17-10-18-19-16/h3-10,20-21H,2H2,1H3,(H,17,18,19) |
Clé InChI |
DMLABFJHNFSKGM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)